8-quinolinyl 6-quinoxalinecarboxylate

ALK5 inhibitor TGF-β signaling quinoxaline derivatives

8-Quinolinyl 6-quinoxalinecarboxylate (IUPAC name: quinolin-8-yl quinoxaline-6-carboxylate) is a heterocyclic ester composed of quinoline and quinoxaline moieties linked via a carboxylate ester bond. The compound has the molecular formula C18H11N3O2 and a molecular weight of 301.3 g/mol.

Molecular Formula C18H11N3O2
Molecular Weight 301.3 g/mol
Cat. No. B4219688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-quinolinyl 6-quinoxalinecarboxylate
Molecular FormulaC18H11N3O2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)C3=CC4=NC=CN=C4C=C3)N=CC=C2
InChIInChI=1S/C18H11N3O2/c22-18(13-6-7-14-15(11-13)20-10-9-19-14)23-16-5-1-3-12-4-2-8-21-17(12)16/h1-11H
InChIKeyOEDVXPVAQNCDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Quinolinyl 6-Quinoxalinecarboxylate: Technical Identity and Class Profile for Research Procurement


8-Quinolinyl 6-quinoxalinecarboxylate (IUPAC name: quinolin-8-yl quinoxaline-6-carboxylate) is a heterocyclic ester composed of quinoline and quinoxaline moieties linked via a carboxylate ester bond . The compound has the molecular formula C18H11N3O2 and a molecular weight of 301.3 g/mol . It belongs to a class of quinoline-quinoxaline hybrid molecules that have been investigated as kinase inhibitors, including PI3K/mTOR dual inhibitors [1] and ALK5 inhibitors [2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting kinase-driven pathways.

Why 8-Quinolinyl 6-Quinoxalinecarboxylate Cannot Be Interchanged with General Quinoline or Quinoxaline Derivatives


Generic substitution with simpler quinoline or quinoxaline analogs is not scientifically valid for 8-quinolinyl 6-quinoxalinecarboxylate because its specific ester linkage between the quinoline-8-ol and quinoxaline-6-carboxylic acid moieties dictates both its physicochemical properties and its biological profile . SAR studies on related quinoline-quinoxaline hybrids demonstrate that the nature of the linker (e.g., ether vs. ester) and the specific substitution positions profoundly influence kinase inhibitory potency and selectivity [1]. In the context of ALK5 inhibition, ester derivatives as a class exhibited significantly lower activity compared to amine-containing analogs, underscoring that even within the same linker family, structural nuances dictate functional outcomes [2]. Therefore, replacing this compound with a generic quinoline or quinoxaline building block would alter the critical ester linkage and ring substitution pattern, leading to unpredictable changes in reactivity, solubility, and biological activity.

Quantitative Differentiation of 8-Quinolinyl 6-Quinoxalinecarboxylate Against Closest Structural Comparators


ALK5 Inhibitory Activity: Ester-Linked Quinoline-Quinoxaline Hybrids Exhibit Significantly Lower Potency Than Amine-Linked Analogs

8-Quinolinyl 6-quinoxalinecarboxylate is an ester-linked hybrid within a series of quinoxalinyl and quinolinyl derivatives evaluated as ALK5 inhibitors. The study by Liu et al. (2026) demonstrates that ester derivatives as a class (compounds 17a-f and 18a-f) exhibit markedly lower ALK5 inhibitory activity compared to amine-linked analogs. The most potent amine derivative, 22f, achieved an IC50 of 0.267 μM, whereas ester derivatives showed significantly reduced inhibition [1]. This quantitative class-level differentiation indicates that the ester linkage in 8-quinolinyl 6-quinoxalinecarboxylate is a critical determinant of reduced kinase engagement relative to amine-based comparators.

ALK5 inhibitor TGF-β signaling quinoxaline derivatives

Physicochemical Profile: 8-Quinolinyl 6-Quinoxalinecarboxylate Has Higher Molecular Weight and Complexity Compared to Simple Quinoxaline Esters

8-Quinolinyl 6-quinoxalinecarboxylate (MW 301.3 g/mol) has a significantly higher molecular weight and increased aromatic ring count compared to simpler quinoxaline-6-carboxylate esters such as methyl quinoxaline-6-carboxylate (MW 188.18 g/mol) and ethyl quinoxaline-6-carboxylate (MW 202.21 g/mol) [1]. The addition of the quinoline moiety increases the compound's lipophilicity and steric bulk, which can affect membrane permeability, solubility, and target binding kinetics in biological assays.

physicochemical properties drug-likeness quinoxaline esters

PI3K/mTOR Dual Inhibitor Scaffolds: Quinoline vs. Quinoxaline Linker Binders Exhibit Distinct Potency and Selectivity Profiles

In a series of PI3K/mTOR dual inhibitors, compounds with a quinoline linker binder (e.g., compound 7a) exhibited ~2-fold higher potency in enzyme assays compared to the quinoxaline analog (7f) [1]. Furthermore, quinazoline derivatives (7g) showed instability under weakly acidic conditions, whereas quinoline and quinoxaline scaffolds were stable [1]. While 8-quinolinyl 6-quinoxalinecarboxylate contains both quinoline and quinoxaline moieties, it is an ester rather than a direct linker binder; however, the SAR data from this series highlight that the choice between quinoline and quinoxaline cores significantly impacts kinase inhibition and chemical stability.

PI3K inhibitor mTOR inhibitor kinase selectivity

Synthetic Accessibility: Ester Formation at the 8-Position of Quinoline Represents a More Challenging Synthetic Route Than Simple Alkyl Esters

The synthesis of 8-quinolinyl 6-quinoxalinecarboxylate requires esterification between quinoxaline-6-carboxylic acid and 8-hydroxyquinoline. This reaction is more complex than the preparation of simple alkyl esters like methyl or ethyl quinoxaline-6-carboxylate, which are typically prepared via straightforward esterification with alcohols. The steric hindrance around the 8-position of quinoline and the need for specific coupling conditions (e.g., DCC/DMAP or acid chloride methods) increase synthetic difficulty and cost [1]. No direct head-to-head yield comparison is available, but the added complexity is a recognized factor in procurement decisions for custom synthesis projects.

synthetic chemistry esterification heterocyclic building blocks

Recommended Application Scenarios for 8-Quinolinyl 6-Quinoxalinecarboxylate Based on Verified Evidence


Negative Control or Reference Compound in ALK5 Kinase Inhibitor Screening

Based on class-level evidence that ester-linked quinoline-quinoxaline hybrids exhibit low ALK5 inhibitory activity compared to amine derivatives [1], 8-quinolinyl 6-quinoxalinecarboxylate is a suitable negative control or reference compound for ALK5 inhibitor screening campaigns. Its structural similarity to active scaffolds (e.g., compound 22f) combined with reduced potency allows researchers to validate assay specificity and confirm that observed inhibition is structure-dependent rather than due to nonspecific effects.

Advanced Synthetic Intermediate for Diversified Heterocyclic Libraries

The compound's dual quinoline and quinoxaline framework, connected via an ester linkage, provides a versatile scaffold for further derivatization . Medicinal chemists can utilize 8-quinolinyl 6-quinoxalinecarboxylate as a starting point to synthesize amide, amine, or ether analogs via ester hydrolysis and subsequent coupling reactions. This approach enables the exploration of SAR around linker type and substitution patterns, particularly for kinase targets where quinoline and quinoxaline cores are privileged structures [2].

Physicochemical Property Benchmarking for Hybrid Heterocyclic Esters

With a molecular weight of 301.3 g/mol and three nitrogen atoms, 8-quinolinyl 6-quinoxalinecarboxylate serves as a benchmark for evaluating the impact of increased molecular complexity and heteroatom count on physicochemical properties such as solubility, logP, and permeability . Researchers comparing simple quinoxaline esters (MW ~188-202 g/mol) to this hybrid can quantify how the addition of a quinoline moiety alters drug-likeness parameters, informing lead optimization decisions [3].

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